

Application Note: Mass Spectrometry Analysis of 1,2-Dilauroyl-3-myristoyl-rac-glycerol

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Compound of Interest

Compound Name: 1,2-Dilauroyl-3-myristoyl-rac-glycerol

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Abstract

This document provides a detailed protocol for the analysis of **1,2-Dilauroyl-3-myristoyl-rac-glycerol** (DLMG), a specific triacylglycerol, using mass spectrometry. Triacylglycerols (TAGs) are key molecules in energy storage and cellular signaling, and their accurate identification and quantification are crucial in various research fields, including drug development. This application note outlines methodologies for sample preparation, mass spectrometry analysis using Electrospray Ionization (ESI), and data interpretation, complete with expected fragmentation patterns and data presentation in tabular and graphical formats.

Introduction

1,2-Dilauroyl-3-myristoyl-rac-glycerol is a triacylglycerol containing two lauric acid moieties at the sn-1 and sn-2 positions and one myristic acid moiety at the sn-3 position.[1][2] The analysis of such mixed-acid TAGs is essential for understanding lipid metabolism and its alterations in various disease states. Mass spectrometry offers a powerful tool for the detailed structural characterization and quantification of individual TAG species.[3][4] This note focuses on the application of Electrospray Ionization Mass Spectrometry (ESI-MS) for the analysis of DLMG. ESI is a soft ionization technique that typically generates intact molecular ions, often as adducts with ammonium or alkali metals, which can then be subjected to tandem mass spectrometry (MS/MS) for structural elucidation.[5][6][7]

Experimental Protocols

Materials and Reagents

- **1,2-Dilauroyl-3-myristoyl-rac-glycerol** (DLMG) standard (Purity: $\geq 95\%$)[1]
- Chloroform (HPLC grade)[1]
- Methanol (HPLC grade)
- Isopropanol (HPLC grade)
- Ammonium acetate (for mass spectrometry)
- Purified water (18.2 M Ω -cm)
- 0.2 μm PTFE syringe filters
- Autosampler vials

Sample Preparation

Accurate and reproducible sample preparation is critical for reliable TAG analysis.[8]

- **Standard Solution Preparation:**
 - Prepare a stock solution of DLMG in chloroform at a concentration of 1 mg/mL.
 - From the stock solution, prepare a series of working standard solutions by serial dilution in a solvent mixture of chloroform:methanol (2:1, v/v) or isopropanol to the desired concentration range (e.g., 1-100 $\mu\text{g/mL}$).
- **Sample Extraction from Biological Matrices (General Guideline):**
 - For biological samples, a lipid extraction method such as the Folch or Bligh-Dyer method is recommended.
 - After extraction, the lipid-containing organic phase should be evaporated to dryness under a stream of nitrogen.

- The dried lipid extract is then reconstituted in the analysis solvent (e.g., chloroform:methanol 2:1, v/v).
- Final Sample Preparation for MS Analysis:
 - Vortex the sample solution for 1 minute to ensure complete dissolution.[\[8\]](#)
 - If necessary, centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.[\[8\]](#)
 - Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial.[\[8\]](#)

Mass Spectrometry Analysis

The following parameters are provided as a general guideline and may need to be optimized for the specific instrument used.

- Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer, equipped with an ESI source is recommended. A triple quadrupole instrument is also suitable, especially for targeted quantitative analysis.[\[9\]](#)
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Infusion Mode: Direct infusion via a syringe pump or introduction via a liquid chromatography system (LC-MS). LC-MS is preferred for complex mixtures to separate isomers.[\[4\]](#)[\[8\]](#)
- Solvent System (for LC-MS): A gradient of mobile phase A (e.g., water/methanol/acetonitrile with ammonium acetate) and mobile phase B (e.g., isopropanol with ammonium acetate).
- MS Parameters:
 - Capillary Voltage: 3.0-4.0 kV
 - Source Temperature: 100-150 °C
 - Desolvation Gas Flow: 600-800 L/hr
 - Desolvation Temperature: 300-400 °C

- Collision Gas: Argon
- Collision Energy: 20-40 eV (for MS/MS)

Data Presentation

Expected Molecular Ions

The molecular formula of **1,2-Dilauroyl-3-myristoyl-rac-glycerol** is C₄₁H₇₈O₆, with a monoisotopic mass of 666.5747 g/mol .[\[1\]](#) In positive ESI-MS, DLMG is expected to be detected as various adducts.

Ion Species	Adduct	Chemical Formula	Theoretical m/z
[M+H] ⁺	Proton	[C ₄₁ H ₇₉ O ₆] ⁺	667.5826
[M+NH ₄] ⁺	Ammonium	[C ₄₁ H ₈₂ O ₆ N] ⁺	684.6091
[M+Na] ⁺	Sodium	[C ₄₁ H ₇₈ O ₆ Na] ⁺	689.5646
[M+K] ⁺	Potassium	[C ₄₁ H ₇₈ O ₆ K] ⁺	705.5385

Table 1: Theoretical m/z values for expected molecular ions of **1,2-Dilauroyl-3-myristoyl-rac-glycerol**.

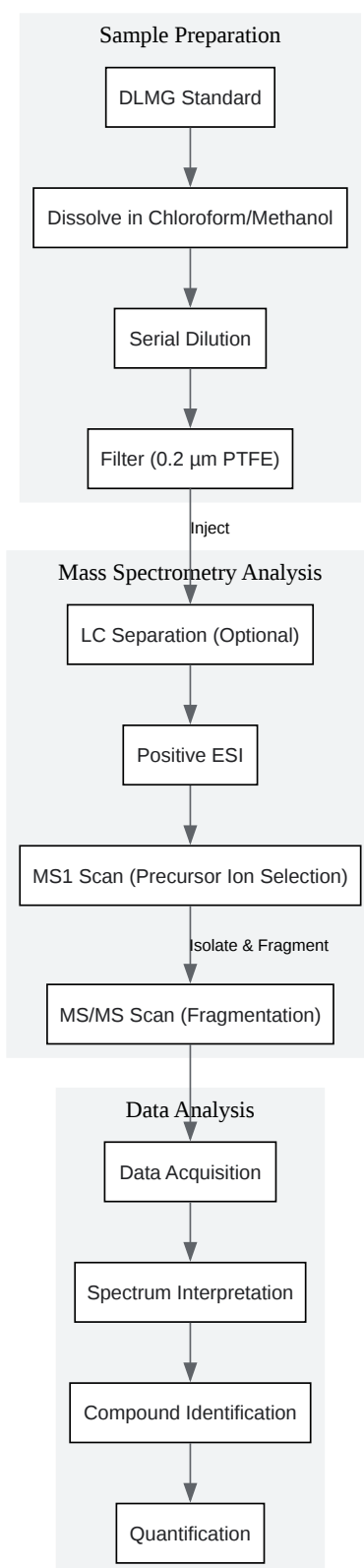
Expected MS/MS Fragmentation

Collision-induced dissociation (CID) of the [M+NH₄]⁺ precursor ion of DLMG will result in the neutral loss of ammonia and one of the fatty acid chains as a carboxylic acid, leading to the formation of diacylglycerol-like fragment ions.[\[5\]](#) Further fragmentation can lead to monoacylglycerol-like ions and acylium ions.

Precursor Ion (m/z)	Neutral Loss	Fragment Ion (m/z)	Fragment Identity
684.61 ([M+NH ₄] ⁺)	NH ₃ + Lauric Acid (C12:0)	467.40	[DAG(12:0/14:0)] ⁺
684.61 ([M+NH ₄] ⁺)	NH ₃ + Myristic Acid (C14:0)	439.37	[DAG(12:0/12:0)] ⁺
467.40	Lauric Acid (C12:0)	267.23	[MAG(14:0)] ⁺
467.40	Myristic Acid (C14:0)	239.20	[MAG(12:0)] ⁺
439.37	Lauric Acid (C12:0)	239.20	[MAG(12:0)] ⁺
-	-	183.14	Lauric Acylium Ion
-	-	211.17	Myristic Acylium Ion

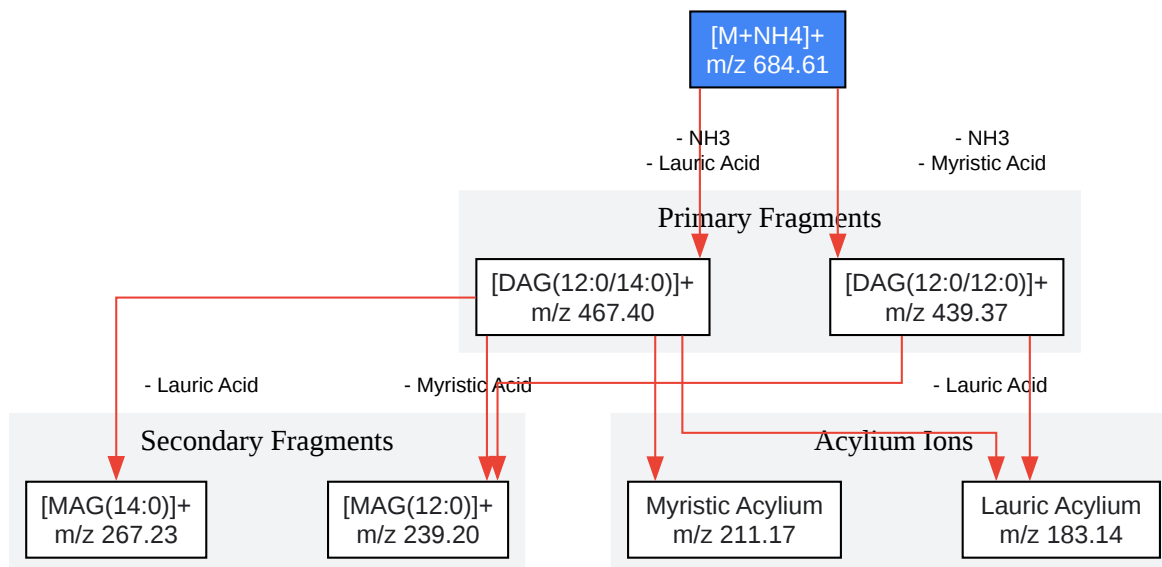
Table 2: Expected major fragment ions from MS/MS analysis of the [M+NH₄]⁺ adduct of **1,2-Dilauroyl-3-myristoyl-rac-glycerol**.

Visualizations



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Caption: Experimental workflow for the mass spectrometry analysis of DLMG.



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Caption: Fragmentation pathway of the $[M+NH_4]^+$ adduct of DLMG.

Conclusion

This application note provides a comprehensive protocol for the mass spectrometric analysis of **1,2-Dilauroyl-3-myristoyl-rac-glycerol**. The detailed experimental procedures and expected data will aid researchers in the accurate identification and characterization of this and similar triacylglycerol species. The methodologies described herein are applicable to various fields, including lipidomics, food science, and pharmaceutical research, facilitating a deeper understanding of the roles of specific TAGs in biological systems.

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